molecular formula C11H16ClN B2830324 (1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride CAS No. 2490344-80-2

(1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride

Cat. No.: B2830324
CAS No.: 2490344-80-2
M. Wt: 197.71
InChI Key: UWIPMRLDFCPNBN-NDXYWBNTSA-N
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Description

(1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties. The compound is characterized by a cyclobutane ring substituted with a benzyl group and an amine group, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Amination: The amine group is introduced via reductive amination, where the intermediate is treated with an amine source in the presence of a reducing agent.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.

Scientific Research Applications

(1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing biochemical pathways and physiological processes. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-Cyclohexane-1,2-diamine: A structurally similar compound used in asymmetric synthesis.

    (1S,2S)-2-Benzylcyclobutan-1-amine: The enantiomer of the compound , with different stereochemical properties.

Uniqueness

(1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications requiring high stereoselectivity and specificity.

Properties

IUPAC Name

(1R,2R)-2-benzylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-11-7-6-10(11)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIPMRLDFCPNBN-NDXYWBNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]1CC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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